molecular formula C10H11Cl2N3 B8728243 4,6-Dichloro-N-(propan-2-yl)-1H-benzimidazol-2-amine CAS No. 193527-22-9

4,6-Dichloro-N-(propan-2-yl)-1H-benzimidazol-2-amine

Cat. No. B8728243
M. Wt: 244.12 g/mol
InChI Key: OYZWUAVBEYPHOK-UHFFFAOYSA-N
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Patent
US06204249B1

Procedure details

3,5-Dichloro-1,2-phenylenediamine (1.30 g, 7.32 mmol), isopropyl isothiocyanate (0.81 g, 8.00 mmol), 1-cyclohexyl-3-(2-morpholinoethyl) carbodiimide metho-p-toluenesulfonate (4.19 g, 9.89 mmol) and pyridine (25 mL) were used according to general procedure I. The product was recrystallized from 1,4-dioxane to afford 1.07 g (60%) of a white solid. Anal. calcd for C10H11Cl2N3-(0.25 C4H8O2): C, 49.64; H, 4.92; N, 15.79. Found: C, 49.54; H, 4.94; N, 15.79.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step Two
Quantity
4.19 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
60%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([NH2:10])=[C:4]([NH2:9])[CH:5]=[C:6]([Cl:8])[CH:7]=1.[CH:11]([N:14]=[C:15]=S)([CH3:13])[CH3:12].CC1C=CC(S([O-])(=O)=O)=CC=1.C[N+]1(CCN=C=NC2CCCCC2)CCOCC1>N1C=CC=CC=1>[Cl:1][C:2]1[C:3]2[N:10]=[C:15]([NH:14][CH:11]([CH3:13])[CH3:12])[NH:9][C:4]=2[CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
ClC=1C(=C(C=C(C1)Cl)N)N
Step Two
Name
Quantity
0.81 g
Type
reactant
Smiles
C(C)(C)N=C=S
Step Three
Name
Quantity
4.19 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCOCC1)CCN=C=NC2CCCCC2
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was recrystallized from 1,4-dioxane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=CC=2NC(=NC21)NC(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.07 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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